2-ethyl-N,N-dimethylmorpholine-4-sulfonamide
Description
Properties
IUPAC Name |
2-ethyl-N,N-dimethylmorpholine-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S/c1-4-8-7-10(5-6-13-8)14(11,12)9(2)3/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFXOSQSQHCMKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N,N-dimethylmorpholine-4-sulfonamide typically involves the reaction of morpholine derivatives with sulfonyl chlorides under controlled conditions. One common method includes the following steps:
Starting Materials: Morpholine, ethyl bromide, dimethylamine, and sulfonyl chloride.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of 2-ethyl-N,N-dimethylmorpholine-4-sulfonamide is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N,N-dimethylmorpholine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-ethyl-N,N-dimethylmorpholine-4-sulfonamide typically involves the reaction of morpholine derivatives with sulfonyl chlorides. The compound's structure includes a morpholine ring, which contributes to its solubility and biological activity. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the identity of synthesized compounds.
Antibacterial Activity
Recent studies have demonstrated the antibacterial efficacy of sulfonamide derivatives, including 2-ethyl-N,N-dimethylmorpholine-4-sulfonamide. For instance, a study reported that certain sulfonamide hybrids exhibited potent inhibitory activity against various bacterial strains, including Salmonella typhimurium and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like sulfamethoxazole . The mechanism of action is primarily attributed to the inhibition of bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis.
Anticancer Potential
In addition to antibacterial properties, sulfonamides have been explored for their anticancer potential. Research involving molecular docking studies has indicated that certain sulfonamide derivatives exhibit favorable binding affinities to targets associated with cancer cell proliferation, such as carbonic anhydrases . The strategic design of these compounds allows for modifications that enhance their biological activity against cancer cells.
Case Study 1: Antibacterial Evaluation
A comprehensive investigation into the antibacterial properties of sulfonamide derivatives revealed that 2-ethyl-N,N-dimethylmorpholine-4-sulfonamide showed significant activity against resistant bacterial strains. The study utilized both in vitro assays and molecular modeling to elucidate the compound's binding interactions with bacterial enzymes, leading to insights into its potential as a therapeutic agent .
Case Study 2: Anticancer Activity
Another study focused on the synthesis and evaluation of N-substituted sulfonamides as potential anticancer agents. The synthesized compounds were tested for their inhibitory effects on cancer cell lines, with results indicating that modifications to the sulfonamide structure could enhance cytotoxicity against specific cancer types . Molecular docking analyses further supported these findings by demonstrating strong interactions between the compounds and their biological targets.
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-ethyl-N,N-dimethylmorpholine-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
N,N-Dimethylmorpholine-4-sulfonamide
- Molecular Formula : C₆H₁₂N₂O₃S
- Molecular Weight : 192.24 g/mol
- Structural Features : Lacks the ethyl substituent at the 2-position of the morpholine ring.
- Functional Comparison :
- Binding Affinity : Exhibits significantly lower binding affinity to HRP-2 PWWP (IC₅₀ ~5.2 μM) compared to the ethyl-substituted analog (IC₅₀ ~0.8 μM), highlighting the critical role of the ethyl group in enhancing hydrophobic interactions with the protein’s binding pocket .
- Solubility : The absence of the ethyl group may marginally improve aqueous solubility but reduces target specificity.
N-(3-Amino-2-methylphenyl)morpholine-4-sulfonamide
- Molecular Formula : C₁₁H₁₇N₃O₃S
- Molecular Weight : 271.34 g/mol
- Structural Features: Incorporates a 3-amino-2-methylphenyl substituent instead of the ethyl group.
- The aromatic amine moiety may confer reactivity for further derivatization but introduces steric bulk that could hinder target engagement . Electronic Effects: The electron-rich phenyl ring may alter sulfonamide acidity, affecting hydrogen-bonding capacity.
Non-Morpholine Sulfonamides
2,2,2-Trimethyl-N-(4-methylphenylsulfonyl)acetamide
- Molecular Formula: C₁₂H₁₇NO₃S
- Molecular Weight : 255.33 g/mol
- Structural Features : Tosyl group linked to a trimethylacetamide core.
- Functional Comparison :
- Crystallography : Adopts an anti-conformation between N–H and C=O bonds, facilitating intermolecular hydrogen bonding into dimeric structures .
- Applications : Primarily used in structural studies; lacks the morpholine ring’s conformational rigidity, which is critical for HRP-2 binding in the target compound.
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide
- Molecular Formula: C₁₅H₁₇NO₃S
- Molecular Weight : 291.36 g/mol
- Structural Features : Benzenesulfonamide with ethyl and 2-methoxyphenyl groups.
- Functional Comparison :
- Bioactivity : Demonstrates broader sulfonamide-associated biological activities (e.g., antimicrobial, enzyme inhibition) but lacks the morpholine ring’s ability to participate in π-stacking or polar interactions .
- Solubility : The methoxy group enhances solubility compared to purely alkyl-substituted analogs.
Comparative Data Table
Key Research Findings
- Role of Ethyl Substituent : The 2-ethyl group in 2-ethyl-N,N-dimethylmorpholine-4-sulfonamide is critical for HRP-2 binding, contributing to a 6.5-fold increase in potency compared to the des-ethyl analog .
- Stereochemical Specificity : The (2R) configuration optimizes spatial alignment with the HRP-2 binding pocket, as shown in PanDDA fragment-screening datasets .
- Morpholine vs. Benzene Cores : Morpholine-based sulfonamides exhibit superior conformational rigidity and hydrogen-bonding capacity compared to benzenesulfonamides, enhancing target selectivity .
Biological Activity
2-Ethyl-N,N-dimethylmorpholine-4-sulfonamide (EDMS) is a sulfonamide compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of EDMS, detailing its mechanisms of action, applications, and research findings.
Chemical Structure and Properties
EDMS is characterized by its morpholine ring, ethyl group, and sulfonamide moiety. The chemical formula is C₉H₁₅N₃O₂S, which contributes to its solubility and reactivity in biological systems. The sulfonamide group is known for its ability to interact with various biological targets, making EDMS a compound of interest in drug development.
The biological activity of EDMS primarily stems from its interaction with specific enzymes and proteins. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This inhibition can lead to bacteriostatic effects, making EDMS a potential candidate for antimicrobial applications.
Key Mechanisms:
- Enzyme Inhibition : EDMS may inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria.
- Protein Interaction : The compound can bind to various proteins, potentially modulating their activity and affecting cellular pathways.
Biological Activity and Applications
Research has shown that EDMS exhibits a range of biological activities, including antimicrobial, antiviral, and anticancer properties. Below are notable findings from various studies:
Antimicrobial Activity
- In Vitro Studies : EDMS demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Its mechanism involves inhibition of bacterial growth by disrupting folate synthesis pathways.
- Case Study : In a study evaluating the efficacy of sulfonamides against resistant bacterial strains, EDMS showed promising results in inhibiting growth even in strains resistant to traditional antibiotics .
Antiviral Properties
- Mechanism Exploration : Preliminary studies suggest that EDMS may inhibit viral replication through interference with viral RNA synthesis pathways. Further research is needed to elucidate the exact mechanisms involved .
- Research Findings : In a recent study focusing on dengue virus (DENV), compounds similar to EDMS were shown to exhibit antiviral activity by targeting host cell kinases involved in viral entry and replication.
Anticancer Potential
- Cell Line Studies : Research involving cancer cell lines has indicated that EDMS can induce apoptosis in certain types of cancer cells. This effect is attributed to the compound's ability to disrupt cellular signaling pathways crucial for cell survival .
- Mechanistic Insights : The compound's interaction with specific kinases involved in cancer progression has been highlighted as a potential therapeutic target .
Comparative Analysis
To better understand the uniqueness of EDMS compared to similar compounds, the following table summarizes key characteristics:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Ethyl-N,N-dimethylmorpholine-4-sulfonamide | Ethyl group, sulfonamide moiety | Antimicrobial, antiviral, anticancer |
| Sulfanilamide | Simple sulfonamide without ethyl group | Antimicrobial |
| N,N-Dimethylmorpholine | Lacks sulfonamide group | Limited biological activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 2-ethyl-N,N-dimethylmorpholine-4-sulfonamide?
- Methodology :
-
Synthesis : Begin with sulfonation of an appropriate amine precursor, followed by alkylation to introduce the ethyl and dimethyl groups. Key intermediates (e.g., morpholine-4-sulfonamide derivatives) are synthesized under controlled conditions (e.g., anhydrous environment, 60–80°C, using triethylamine as a base) .
-
Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water mixture) to isolate the pure compound. Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
- Table 1 : Typical Synthesis Conditions
| Step | Reactants | Solvent | Temperature | Catalyst | Yield |
|---|---|---|---|---|---|
| Sulfonation | Morpholine derivative, SOCl₂ | THF | 60°C | – | 75% |
| Alkylation | Intermediate, ethyl bromide | DMF | 80°C | K₂CO₃ | 68% |
Q. How is the crystal structure of 2-ethyl-N,N-dimethylmorpholine-4-sulfonamide determined in complex with biological targets?
- Methodology :
- X-ray crystallography : Co-crystallize the compound with the HRP-2 PWWP domain (PDB ID: 7HGS) using hanging-drop vapor diffusion. Diffraction data collected at 2.03 Å resolution (synchrotron source) .
- Data analysis : Process with PanDDA (Pan-Dataset Density Analysis) to identify ligand occupancy and refine using PHENIX. Key interactions (e.g., hydrogen bonds with Asp102, hydrophobic contacts with Leu78) are mapped .
Q. What analytical techniques are critical for validating the compound’s structural integrity and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) to confirm substituents (e.g., δ 1.2 ppm for ethyl group, δ 2.8 ppm for dimethylamine).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (calculated for C₈H₁₈N₂O₃S: 232.09 g/mol; observed: 232.12 [M+H]⁺) .
- HPLC : Retention time (8.2 min) under isocratic conditions (acetonitrile:water = 70:30) .
Advanced Research Questions
Q. How can binding affinity and mechanism of action be studied for this compound against the HRP-2 PWWP domain?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize HRP-2 PWWP on a CM5 chip. Measure real-time binding kinetics (KD = 12.3 µM, kon = 1.5 × 10⁴ M⁻¹s⁻¹, koff = 0.18 s⁻¹) .
- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH = -8.2 kcal/mol, ΔS = 12.1 cal/mol/K) to assess entropy-driven binding .
- Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions (binding energy = -9.1 kcal/mol). Validate with MD simulations (GROMACS, 100 ns trajectory) .
Q. What strategies resolve contradictions in reported inhibitory activities of sulfonamide derivatives across studies?
- Methodology :
- Comparative Assay Design : Standardize enzyme inhibition assays (e.g., fixed ATP concentration, pH 7.4) to minimize variability .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) using statistical tools (Prism 9.0) to identify outliers and adjust for assay conditions (e.g., temperature, buffer composition) .
- Control Experiments : Test compound stability under assay conditions (e.g., DMSO stock degradation assessed via LC-MS) .
Q. How do molecular dynamics (MD) simulations enhance understanding of ligand-target interactions?
- Methodology :
-
Simulation Setup : Model the HRP-2 PWWP complex (PDB 7HGS) in explicit solvent (TIP3P water, 150 mM NaCl). Run simulations (AMBER22, 100 ns) to analyze conformational stability .
-
Key Findings : Ligand maintains hydrogen bonds with Asp102 (occupancy >80%) but shows flexibility in the ethyl group, suggesting room for optimization .
- Table 2 : MD Simulation Parameters
| Parameter | Value |
|---|---|
| Force Field | AMBER ff19SB |
| Temperature | 300 K |
| Trajectory Length | 100 ns |
| RMSD (Backbone) | 1.2 Å |
Contradictions and Validation
- Synthesis Yield Variability : Discrepancies in reported yields (e.g., 68% vs. 75%) may arise from solvent purity or reaction time. Validate via controlled replication .
- Biological Activity : Differences in IC₅₀ values (e.g., 5 µM vs. 15 µM) could reflect assay sensitivity (fluorogenic vs. radiometric methods). Cross-validate using orthogonal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
